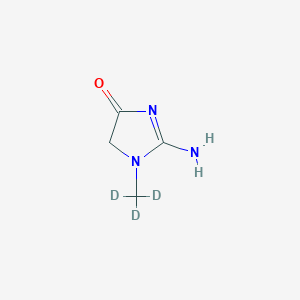

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one

Übersicht

Beschreibung

Kreatinin-d3 ist eine stabile, isotopenmarkierte Verbindung, die hauptsächlich als interner Standard in der Massenspektrometrie zur Quantifizierung von Kreatinin verwendet wird. Es wird in der Niere, Leber und Bauchspeicheldrüse synthetisiert und im Blut zu Muskeln und Gehirn transportiert, wo es zu Phosphokreatin phosphoryliert wird . Kreatinin-d3 ist aufgrund seiner Stabilität und Genauigkeit bei der Messung besonders wertvoll in der klinischen Diagnostik, forensischen Analyse und in Forschungsanwendungen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Kreatinin-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Kreatininmolekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Der Prozess beginnt oft mit der Synthese von deuterierten Vorläufern, gefolgt von deren Umwandlung in Kreatinin-d3 unter spezifischen Reaktionsbedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Kreatinin-d3 beinhaltet die großtechnische chemische Synthese unter Verwendung von deuterierten Reagenzien. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die strengen Anforderungen für die Verwendung als interner Standard in analytischen Anwendungen erfüllt .

Wirkmechanismus

Target of Action

The primary target of 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one is the enzyme 2-amino-3-ketobutyrate coenzyme A ligase . This enzyme plays a crucial role in the metabolism of amino acids, particularly in the catabolic pathway of branched-chain amino acids .

Mode of Action

The compound interacts with its target enzyme, 2-amino-3-ketobutyrate coenzyme A ligase, and participates in the conversion of 2-amino-3-ketobutyrate to glycine and acetyl-CoA . This interaction results in changes in the metabolic pathways involving these molecules.

Biochemical Pathways

The compound affects the biochemical pathways involving the metabolism of branched-chain amino acids. Specifically, it is involved in the conversion of 2-amino-3-ketobutyrate to glycine and acetyl-CoA, a key step in the catabolic pathway of these amino acids . The downstream effects include the production of energy and other metabolic intermediates.

Pharmacokinetics

Similar compounds have been shown to have rapid distribution phases followed by slower elimination phases . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the production of glycine and acetyl-CoA from 2-amino-3-ketobutyrate . This contributes to various metabolic processes, including energy production and the synthesis of other important molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the target enzyme and thus the efficacy of the compound. Additionally, the presence of other molecules can also influence the compound’s stability and action .

Biochemische Analyse

Biochemical Properties

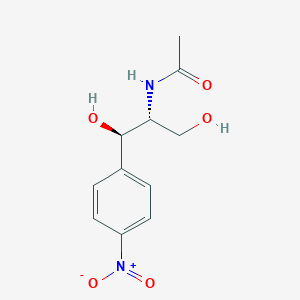

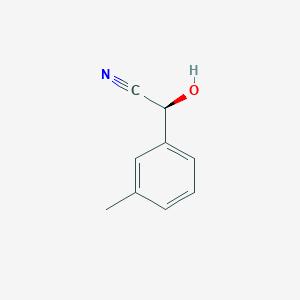

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including threonine aldolases, which are pyridoxal-5-phosphate-dependent enzymes. Threonine aldolases catalyze the cleavage of threonine to glycine and acetaldehyde, and they also facilitate the reverse aldol reaction, forming chiral β-hydroxy-α-amino acids . The interaction between this compound and threonine aldolases is crucial for the synthesis of these chiral compounds, which are important precursors for pharmaceuticals.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the overexpression of genes involved in the kynurenine pathway, such as 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase, can affect the expression levels of indoleamine 2,3-dioxygenase 1 and interferon-gamma in inflammatory conditions . This modulation of gene expression and signaling pathways highlights the potential impact of this compound on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the condensation process catalyzed by 2-amino-3-oxobutyrate CoA ligase involves the loss of the pro-R hydrogen atom of glycine and occurs with the inversion of stereochemistry . This interaction is indicative of the compound’s ability to influence enzymatic reactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies on similar compounds have shown that factors such as solvent polarity, pH, and the presence of β-cyclodextrin can influence the stability and degradation of the compound . These temporal effects are important for understanding the long-term impact of this compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research on related compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline, has demonstrated dose-dependent increases in hepatotoxicity and oxidative stress in zebrafish . These findings suggest that this compound may exhibit similar dosage effects, including potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, the degradation of aromatic hydrocarbons by bacteria involves upper and lower pathways, with enzymes catalyzing the conversion of the original compound to central intermediates and subsequent cleavage to yield metabolites for biomass production . Understanding these metabolic pathways is essential for elucidating the role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one such transporter that mediates the exchange of essential amino acids across biological barriers . This transporter is predominantly expressed in various tissues, including the cerebral cortex, blood-brain barrier, and several types of cancer, facilitating the targeted delivery of compounds like this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the inclusion complex formation with β-cyclodextrin can affect the localization and activity of the compound within cells . Understanding the subcellular localization is crucial for determining the functional role of this compound in cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Creatinine-d3 involves the incorporation of deuterium atoms into the creatinine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the synthesis of deuterated precursors, followed by their conversion into Creatinine-d3 through specific reaction conditions .

Industrial Production Methods

Industrial production of Creatinine-d3 involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an internal standard in analytical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kreatinin-d3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Kreatinin-d3 kann zu Kreatin oxidiert werden.

Reduktion: Es kann unter bestimmten Bedingungen wieder zu Kreatin reduziert werden.

Substitution: Deuteriumatome in Kreatinin-d3 können in bestimmten Reaktionen durch Wasserstoffatome ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt gebildet wird .

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Kreatin und andere deuterierte Derivate, die in verschiedenen analytischen und Forschungsanwendungen verwendet werden .

Wissenschaftliche Forschungsanwendungen

Kreatinin-d3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Angewandt bei der Entwicklung von Diagnostika-Kits und Analysegeräten zur Kreatininmessung.

Wirkmechanismus

Kreatinin-d3 entfaltet seine Wirkung, indem es als stabiler, isotopenmarkierter interner Standard dient. In der Massenspektrometrie hilft es bei der genauen Quantifizierung von Kreatinin, indem es einen Referenzpunkt zum Vergleich bietet. Die beteiligten molekularen Zielstrukturen und Pfade umfassen den Kreatinkinase-Phosphokreatin-Kreislauf, der eine entscheidende Rolle beim Energiestoffwechsel in Muskeln und anderen Geweben spielt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Kreatinin: Die nicht deuterierte Form von Kreatinin-d3, die in ähnlichen Anwendungen verwendet wird, jedoch ohne die Isotopenmarkierung.

Kreatin: Ein Vorläufer von Kreatinin, der am Energiestoffwechsel in der Muskulatur beteiligt ist.

Phosphokreatin: Eine phosphorylierte Form von Kreatin, die als Energiespeicher in Muskelzellen dient.

Einzigartigkeit

Kreatinin-d3 ist einzigartig aufgrund seiner stabilen Isotopenmarkierung, die für erhöhte Genauigkeit und Zuverlässigkeit bei analytischen Messungen sorgt. Dies macht es besonders wertvoll in der klinischen Diagnostik und in Forschungsanwendungen, bei denen präzise Quantifizierung unerlässlich ist .

Eigenschaften

CAS-Nummer |

143827-20-7 |

|---|---|

Molekularformel |

C4H7N3O |

Molekulargewicht |

116.14 g/mol |

IUPAC-Name |

2-imino-1-(trideuteriomethyl)imidazolidin-4-one |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3 |

InChI-Schlüssel |

DDRJAANPRJIHGJ-FIBGUPNXSA-N |

SMILES |

CN1CC(=O)N=C1N |

Isomerische SMILES |

[2H]C([2H])([2H])N1CC(=O)NC1=N |

Kanonische SMILES |

CN1CC(=O)NC1=N |

Aussehen |

Assay:≥98% deuterated forms (d1-d3)A crystalline solid |

Synonyme |

2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one; 1-(Methyl-d3)glycocyamidine; 1-(Methyl-d3)hydantoin-2-imide; 2-Amino-1-(methyl-d3)-1,5-dihydroimidazol-4-one; 2-Amino-1-(methyl-d3)imidazolin-4-one; NSC 13123-d3; TEGO Cosmo C 250-d3; |

Herkunft des Produkts |

United States |

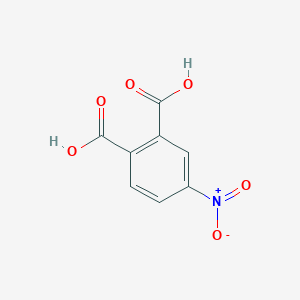

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

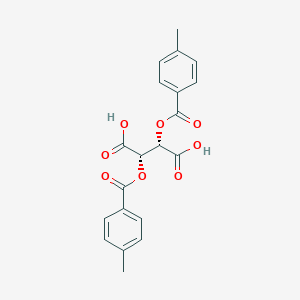

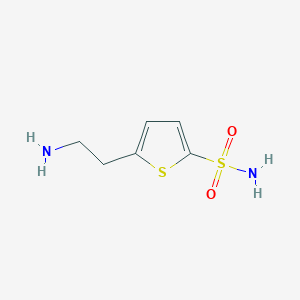

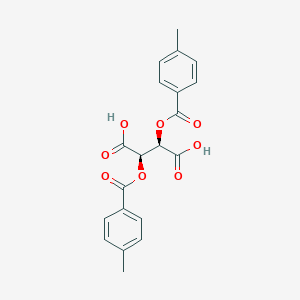

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)